Nvp-cgm097 - 1313363-54-0

Nvp-cgm097

Catalog Number: EVT-287640
CAS Number: 1313363-54-0
Molecular Formula: C38H47ClN4O4
Molecular Weight: 659.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-CGM097 is a small molecule inhibitor that acts by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2) [, ]. This interaction is often dysregulated in cancer cells, leading to the inactivation of p53 and uncontrolled cell growth. NVP-CGM097 binds to the p53-binding pocket on MDM2, preventing the interaction and restoring p53 activity [, ]. This mechanism positions NVP-CGM097 as a potential therapeutic agent for cancers with wild-type p53, which represent a significant portion of human cancers [, ].

Synthesis Analysis

A detailed synthesis protocol for NVP-CGM097 is provided in the paper titled "Synthesis of NVP-CGM097" [].

Molecular Structure Analysis

NVP-CGM097 exhibits a dihydroisoquinolinone core structure, crucial for its interaction with the p53-binding pocket of MDM2 [, ]. High-resolution X-ray crystallography studies of NVP-CGM097 bound to MDM2 have provided detailed insights into the specific interactions responsible for its high affinity and selectivity [].

Chemical Reactions Analysis

While specific chemical reactions involving NVP-CGM097 haven't been extensively detailed in the provided abstracts, its interaction with MDM2 primarily involves non-covalent binding interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions within the p53-binding pocket [, ].

Mechanism of Action

NVP-CGM097 primarily functions by disrupting the protein-protein interaction between MDM2 and p53 [, ]. This interaction normally leads to p53 ubiquitination and degradation. By binding to MDM2, NVP-CGM097 prevents this interaction, allowing p53 to accumulate and exert its tumor suppressor functions, including cell cycle arrest and apoptosis [, , ].

Applications

a) Cancer Cell Lines: NVP-CGM097 demonstrates potent antiproliferative and apoptotic effects in a variety of human cancer cell lines harboring wild-type p53, including those derived from neuroendocrine tumors [], osteosarcoma [], neuroblastoma [, ], melanoma [], and acute myeloid leukemia [].

b) Patient-Derived Xenograft (PDX) Models: Studies using PDX models, which better represent the heterogeneity of human tumors, have further validated the antitumor efficacy of NVP-CGM097. Significant tumor regression and improved survival have been observed in models of osteosarcoma [], liposarcoma [], acute myeloid leukemia [], and B-cell acute lymphoblastic leukemia [].

c) Combination Therapies: Research suggests that NVP-CGM097 can synergize with other anticancer agents, potentially leading to more effective treatment strategies. For instance, combining NVP-CGM097 with the ALK inhibitor NVP-LDK378 enhanced apoptosis and led to complete tumor regression in neuroblastoma models []. Similarly, combining NVP-CGM097 with the BRAF inhibitor NVP-LGX818 resulted in synergistic antitumor effects in melanoma models [].

d) Biomarker Development: The identification of biomarkers that can predict response to NVP-CGM097 is crucial for selecting patients who are most likely to benefit from treatment. A gene expression signature consisting of 13 p53 target genes has been shown to predict sensitivity to NVP-CGM097 in both cell lines and PDX models [, ].

e) Mechanistic Studies: NVP-CGM097 has been instrumental in elucidating the role of the MDM2-p53 pathway in various biological processes, including tumor cell proliferation, apoptosis, and response to chemotherapy [, , ].

f) Tool Compound for Binding Affinity Calculations: NVP-CGM097 has been used as a model ligand in computational studies aimed at improving the accuracy and efficiency of binding free energy calculations [, ]. These studies highlight the importance of rigorous sampling methods, such as the \"geometrical route,\" for obtaining reliable results.

Future Directions

a) Clinical Trials: NVP-CGM097 is currently undergoing Phase I clinical trials to evaluate its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with advanced solid tumors []. Future research will focus on identifying the specific tumor types and patient populations that are most likely to benefit from NVP-CGM097 treatment.

b) Resistance Mechanisms: While preclinical studies have shown promising results, acquired resistance to MDM2 inhibitors, including NVP-CGM097, is a concern. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them, such as combining NVP-CGM097 with other targeted therapies [].

c) Biomarker Validation: The 13-gene signature identified as a potential predictor of response to NVP-CGM097 requires further validation in larger clinical trials [, ].

e) Combination Therapies: Given the complexity of cancer, combining NVP-CGM097 with other targeted therapies or conventional chemotherapy holds promise for improving treatment outcomes. Preclinical studies have identified several promising combinations, which warrant further investigation in clinical trials [, , ].

Nutlin-3

Compound Description: Nutlin-3 is a cis-imidazoline compound known to be a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. [] Nutlin-3 occupies the p53 binding pocket on MDM2, preventing p53 degradation and leading to cell cycle arrest and apoptosis.

Relevance: Nutlin-3 serves as a reference point for the development and assessment of NVP-CGM097. NVP-CGM097 demonstrates superior binding affinity to MDM2 compared to Nutlin-3, attributed to a longer residence time of the NVP-CGM097-MDM2 complex. [] This suggests NVP-CGM097 may possess enhanced efficacy in inhibiting MDM2 and activating the p53 pathway.

HDM201

Compound Description: HDM201 is another small-molecule inhibitor specifically targeting the p53 binding site of MDM2. [] It disrupts the MDM2-p53 interaction, activating the p53 pathway, and demonstrates potent anticancer activity.

Relevance: Both HDM201 and NVP-CGM097 belong to a class of compounds that directly target and disrupt the MDM2-p53 interaction. [] Research suggests both compounds mimic the binding behavior of p53 to MDM2, making them valuable tools for understanding the structural dynamics of MDM2 and for the rational design of novel anticancer drugs. []

NVP-LDK378

Compound Description: NVP-LDK378 is an anaplastic lymphoma kinase (ALK) inhibitor. [] It exerts its anticancer effects by inhibiting ALK phosphorylation, a process often dysregulated in certain cancers like neuroblastoma.

Relevance: NVP-LDK378 has been investigated in combination with NVP-CGM097 for potential synergistic antitumor activity, specifically in ALK-mutant neuroblastoma. [] Studies demonstrate that this combination promotes apoptosis in ALK-mutant and p53 wild-type neuroblastoma cell lines. []

5-Fluorouracil (5-FU)

Compound Description: 5-FU is a pyrimidine analog antimetabolite drug widely used in cancer chemotherapy. [] It disrupts DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation.

Relevance: The combination of NVP-CGM097 and 5-FU has been explored for potential additive antiproliferative effects, particularly in neuroendocrine tumors with wild-type p53. [] Results indicate an additive increase in p53 and p21 expression, suggesting a potential synergistic effect in inhibiting tumor growth. []

Venetoclax

Compound Description: Venetoclax is a selective BCL-2 inhibitor primarily used in treating hematologic malignancies. [] It triggers apoptosis in cancer cells by selectively binding to and inhibiting the function of BCL-2, a protein often overexpressed in certain cancers and contributes to their resistance to chemotherapy.

Relevance: Venetoclax has been investigated in combination with NVP-CGM097 as a potential therapeutic strategy for MYCN-amplified neuroblastoma. [] While venetoclax demonstrates some activity against this cancer, it's often limited. The combination with NVP-CGM097 aims to enhance the efficacy of venetoclax by increasing the levels of the pro-apoptotic protein NOXA, thereby sensitizing neuroblastoma cells to venetoclax-induced apoptosis. []

S63845

Compound Description: S63845 is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family. [] It promotes apoptosis in cancer cells by selectively targeting and inhibiting MCL-1, which is frequently overexpressed in various cancers.

Relevance: Similar to venetoclax, S63845 has been explored in combination with NVP-CGM097 for the treatment of MYCN-amplified neuroblastoma. [] The rationale behind this combination is that inhibiting MCL-1 with S63845 could sensitize neuroblastoma cells to NVP-CGM097, leading to synergistic cell killing. []

Cyclophosphamide and Topotecan

Compound Description: Cyclophosphamide is an alkylating agent, and topotecan is a topoisomerase I inhibitor; both are chemotherapy drugs used to treat various types of cancer. [] They work by damaging DNA and interfering with DNA replication, ultimately leading to cancer cell death.

Relevance: The combination of NVP-CGM097 with the standard-of-care drugs cyclophosphamide and topotecan has shown promise in enhancing the therapeutic efficacy against MYCN-amplified neuroblastoma. [] These chemotherapy agents are believed to lower the apoptotic threshold of neuroblastoma cells, making them more susceptible to NVP-CGM097-induced cell death and potentially improving treatment outcomes. []

Properties

CAS Number

1313363-54-0

Product Name

Nvp-cgm097

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.3 g/mol

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1

InChI Key

CLRSLRWKONPSRQ-CPOWQTMSSA-N

SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CGM097; CGM-097; CGM 097; NVPCGM097; NVPCGM 097; NVPCGM-097; NVP CGM097; NVP CGM 097; NVP CGM-097.

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.